molecular formula C6H7N3O4 B189739 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione CAS No. 41613-26-7

1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

Cat. No. B189739
CAS RN: 41613-26-7
M. Wt: 185.14 g/mol
InChI Key: SDLBIQNBDPOOPJ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C6H7N3O4 and a molecular weight of 185.14 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione include a boiling point of 262.73° C at 760 mmHg (predicted), a density of 1.51 g/cm^3 (predicted), and a refractive index of n 20D 1.59 (predicted) .

Scientific Research Applications

High-Performance Reaction Solvent

DMI is used as a high-performance reaction solvent due to its excellent thermal and chemical stability . It has the ability to dissolve both organic and inorganic compounds and various resins . Its use as a non-proton transfer type polar solvent catalyzes it to become a particularly effective reaction solvent . Using DMI can shorten reaction times, improve yield, and effectively control side reactions .

Petroleum Products

DMI has a high boiling point and high thermal stability, and it does not easily form azeotropic mixtures with other substances . Therefore, it can be used in many industrial processes such as liquid-liquid extraction, countercurrent distribution, extractive distillation, and countercurrent washing . DMI is a good BTX (benzene, toluene, and xylene) extractant because it can dissolve aromatic compounds and unsaturated hydrocarbons but cannot dissolve alkanes .

Pharmaceutical Intermediate

DMI is used as a pharmaceutical intermediate and is an important organic solvent . It is widely used in the synthesis of fine chemicals such as chemicals, pharmaceuticals, pesticides, dyes, etc .

properties

IUPAC Name

1,3-dimethyl-5-nitropyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-7-3-4(9(12)13)5(10)8(2)6(7)11/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLBIQNBDPOOPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60961840
Record name 1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione

CAS RN

41613-26-7
Record name 1,3-Dimethyl-5-nitro-2,4(1H,3H)-pyrimidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41613-26-7
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Record name 1,3-Dimethyl-5-nitrouracil
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Record name 41613-26-7
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Record name 1,3-Dimethyl-5-nitropyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60961840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-dimethyl-5-nitrouracil
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Z Ma, L Jiang, G Li, D Liang, L Li, L Liu, C Jiang - Bioorganic Chemistry, 2020 - Elsevier
LDH1A1, one of 19 NAD(P) + -dependent aldehyde dehydrogenases, participates in multiple metabolic pathways and has been indicated to play an important role in obesity and …
Number of citations: 6 www.sciencedirect.com
NN Jafar, HOM Al-Dahmoshi… - Biomedical & …, 2013 - search.proquest.com
6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-aminehas been used as precursors for the synthesis of new pyrimidine …
Number of citations: 16 search.proquest.com
S Cherukupalli, GA Hampannavar, S Chinnam… - Bioorganic & Medicinal …, 2018 - Elsevier
Pyrazolo[4,3-d]pyrimidine, a fused heterocycle bearing pyrazole and pyrimidine portions has gained a significant attention in the field of bioorganic and medicinal chemistry. Pyrazolo[4,…
Number of citations: 35 www.sciencedirect.com
K Al-Khafajii, NA Al-Masoudi - researchgate.net
6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine has been used as precursors for the synthesis of new …
Number of citations: 5 www.researchgate.net
F Islam - 2020 - search.proquest.com
Dose-limiting toxicities of clinically used agents and development of resistance are two significant limitations in cancer chemotherapy. Microtubule targeting agents (MTAs) are a …
Number of citations: 1 search.proquest.com
JH Lister, K Bhushan - Australian Journal of Chemistry, 1978 - CSIRO Publishing
Various routes for the synthesis of 7,8-dibenzyltheophylline have been explored including inter alla the attempted preparation of 8,8-dibenzyl(8H)theophylline as a possible subject for …
Number of citations: 3 www.publish.csiro.au

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